3-Chloro-4-(2-chlorophenyl)-2-butanone
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Overview
Description
3-Chloro-4-(2-chlorophenyl)-2-butanone is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of two chlorine atoms attached to a phenyl ring and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-chlorophenyl)-2-butanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with 3-chlorobutanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-chlorophenyl)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Chloro-4-(2-chlorophenyl)-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-chlorophenyl)-2-butanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(2-chlorophenyl)-2-butanone
- 4-Chloro-4-(2-chlorophenyl)-2-butanone
- 3-Chloro-4-(4-chlorophenyl)-2-butanone
Uniqueness
3-Chloro-4-(2-chlorophenyl)-2-butanone is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of chlorine atoms enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
30359-13-8 |
---|---|
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
3-chloro-4-(2-chlorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)10(12)6-8-4-2-3-5-9(8)11/h2-5,10H,6H2,1H3 |
InChI Key |
RXHBDEMLIIWNSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1Cl)Cl |
Origin of Product |
United States |
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